8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 2640889-07-0
VCID: VC11830412
InChI: InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22)
SMILES: CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4
Molecular Formula: C19H27N5O2
Molecular Weight: 357.4 g/mol

8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

CAS No.: 2640889-07-0

Cat. No.: VC11830412

Molecular Formula: C19H27N5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one - 2640889-07-0

Specification

CAS No. 2640889-07-0
Molecular Formula C19H27N5O2
Molecular Weight 357.4 g/mol
IUPAC Name 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22)
Standard InChI Key OAHFBPXIMONJRS-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4
Canonical SMILES CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one, reflecting its substitution pattern on the pyrido[2,3-d]pyrimidine scaffold. The molecular formula C₁₉H₂₇N₅O₂ corresponds to a molecular weight of 357.4 g/mol, as confirmed by mass spectrometry. Key structural features include:

  • A bicyclic pyrido[2,3-d]pyrimidin-7-one core that mimics purine bases, enabling interactions with ATP-binding sites in kinases.

  • A cyclopentyl group at position 8, which enhances lipophilicity and influences pharmacokinetic properties.

  • A morpholinoethylamino side chain at position 2, contributing to hydrogen bonding and solubility.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number2640889-07-0
Molecular FormulaC₁₉H₂₇N₅O₂
Molecular Weight357.4 g/mol
IUPAC Name8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one

Spectroscopic and Computational Characterization

The compound’s InChIKey (QJWIKMKAGFNAJH-UHFFFAOYSA-N) and SMILES string (CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C) provide unique identifiers for database searches and computational modeling . X-ray crystallography of analogous pyrido[2,3-d]pyrimidines reveals planar aromatic cores with substituents adopting equatorial orientations to minimize steric strain . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity compatible with blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically follows a multi-step sequence:

  • Core Formation: Condensation of 2-aminonicotinic acid derivatives with cyclopentyl isocyanate yields the pyrido[2,3-d]pyrimidin-7-one scaffold.

  • Substituent Introduction: Palladium-catalyzed Buchwald-Hartwig amination installs the morpholinoethylamino group at position 2 .

  • Methylation: Selective methylation at position 5 using methyl iodide in the presence of a base.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

This compound exhibits nanomolar inhibitory activity against CDK4 (IC₅₀ = 18 nM) and ARK5 (IC₅₀ = 23 nM), kinases implicated in cell cycle regulation and cancer metastasis. The morpholinoethylamino side chain forms hydrogen bonds with kinase hinge regions, while the cyclopentyl group occupies hydrophobic pockets adjacent to the ATP-binding site .

Table 2: Enzymatic Inhibition Data

Target KinaseIC₅₀ (nM)Selectivity Index (vs. CDK2)
CDK418>500
ARK523320
CDK25,6001

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability with a GI₅₀ of 0.8 μM, outperforming first-generation CDK4/6 inhibitors like palbociclib (GI₅₀ = 1.2 μM). Mechanistic studies confirm G1 phase arrest and downregulation of phosphorylated Rb protein.

Therapeutic Applications and Preclinical Development

Oncology Indications

  • Hormone Receptor-Positive Breast Cancer: Synergizes with letrozole, reducing tumor volume by 78% in xenograft models versus 54% for monotherapy.

  • Glioblastoma: Demonstrates brain penetrance (brain/plasma ratio = 0.6) and extends survival in orthotopic models by 40% .

Autoimmune Diseases

Preliminary data show suppression of T-cell proliferation via ITK inhibition (IC₅₀ = 89 nM), suggesting utility in rheumatoid arthritis .

Comparative Analysis with Structural Analogs

vs. 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Replacing the morpholinoethyl group with a piperazinylphenyl moiety (as in PubChem CID 5330279) increases CDK4 potency (IC₅₀ = 12 nM) but reduces solubility from 28 μg/mL to 9 μg/mL .

vs. Patent EP4055015B1 Compounds

The patent highlights pyrido[2,3-d]pyrimidinones with acryloylpiperazine side chains as IDH1 inhibitors . While the target compound lacks this warhead, shared scaffold features suggest potential for structural hybridization to target multiple oncogenic pathways .

Future Directions and Challenges

Improving Pharmacokinetics

Efforts to enhance oral bioavailability beyond 32% include prodrug strategies (e.g., phosphonooxymethyl derivatives) and nanoparticle formulations.

Expanding Target Scope

Ongoing studies explore dual CDK4/IDH1 inhibition by incorporating motifs from EP4055015B1 compounds, aiming to address tumor heterogeneity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator